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molecular formula C17H20O3 B8394258 (3-(2,6-Dimethylbenzyloxy)-4-methoxyphenyl)methanol

(3-(2,6-Dimethylbenzyloxy)-4-methoxyphenyl)methanol

Cat. No. B8394258
M. Wt: 272.34 g/mol
InChI Key: SENJGKFGWHRRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889724B2

Procedure details

To a solution of Ethyl 3-(2,6-dimethylbenzyloxy)-4-methoxybenzoate (Step B, 6.04 g, 19.23 mmol) in dry THF (30 ml) was added drop wise LiAlH4 (1M in THF, 0.803 g, 21.16 mmol) at 0° C. under argon. The reaction mixture was stirred for 4 hours or until all the starting material is consumed, then quenched slowly with 0.1N HCl, EtOAc (20 ml) was added to the reaction mixture. The reaction mixture was filtered and precipitate was washed with EtOAc (25 ml×2). The combined organic layer was washed with 0.1N HCl, brine, dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex: ethyl acetate 4:1) to give the title compound.
Name
Ethyl 3-(2,6-dimethylbenzyloxy)-4-methoxybenzoate
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
0.803 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:3]=1[CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:9](OCC)=[O:10].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:23][C:19]1[CH:20]=[CH:21][CH:22]=[C:2]([CH3:1])[C:3]=1[CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH2:9][OH:10])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Ethyl 3-(2,6-dimethylbenzyloxy)-4-methoxybenzoate
Quantity
6.04 g
Type
reactant
Smiles
CC1=C(COC=2C=C(C(=O)OCC)C=CC2OC)C(=CC=C1)C
Name
Quantity
0.803 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours or until all the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is consumed
CUSTOM
Type
CUSTOM
Details
quenched slowly with 0.1N HCl, EtOAc (20 ml)
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
precipitate was washed with EtOAc (25 ml×2)
WASH
Type
WASH
Details
The combined organic layer was washed with 0.1N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a silica gel column (hex: ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(COC=2C=C(C=CC2OC)CO)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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